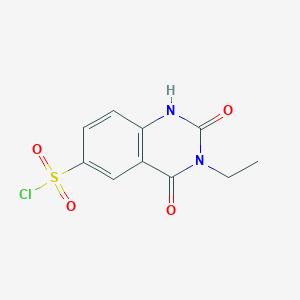

3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The IUPAC name precisely describes the molecular structure by identifying the quinazoline ring system as the parent heterocycle, with specific positional numbering that accounts for both nitrogen atoms within the bicyclic framework. The "tetrahydro" designation indicates the saturated nature of the pyrimidine ring portion, while the "2,4-dioxo" specification identifies the exact positions of the carbonyl functional groups within the ring system.

The ethyl substituent at position 3 is designated in the nomenclature to distinguish this compound from other quinazoline derivatives, while the sulfonyl chloride group at position 6 represents a critical reactive center that defines much of the compound's chemical behavior. The Chemical Abstracts Service has assigned the registry number 1469764-14-4 to this specific compound, providing a unique identifier that distinguishes it from closely related structural analogs. The molecular descriptor file number MFCD31381616 serves as an additional cataloging reference for chemical databases and inventory systems.

Alternative naming conventions may refer to this compound using variations in the positional numbering or functional group descriptions, but the IUPAC systematic name remains the authoritative designation for scientific literature and regulatory documentation. The nomenclature also reflects the compound's classification as both a sulfonamide derivative and a heterocyclic dioxo compound, emphasizing its dual chemical nature.

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₉ClN₂O₄S provides a comprehensive atomic composition analysis that reveals the compound's elemental distribution and stoichiometric relationships. This formula indicates the presence of ten carbon atoms forming the backbone structure, nine hydrogen atoms contributing to the overall molecular framework, and single atoms of chlorine and sulfur that represent the reactive sulfonyl chloride functionality. The two nitrogen atoms are integral components of the quinazoline heterocyclic system, while the four oxygen atoms are distributed between the dioxo groups and the sulfonyl moiety.

The molecular weight calculations show some variation across different sources, with reported values ranging from 288.7 to 289 daltons. This minor discrepancy reflects differences in precision and rounding conventions used by various chemical suppliers and databases. The most commonly cited molecular weight is 288.71 daltons, which represents the standard atomic weight calculation based on current IUPAC atomic mass values. These molecular weight determinations are critical for accurate stoichiometric calculations in synthetic procedures and analytical method development.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₉ClN₂O₄S | |

| Molecular Weight | 288.71 Da | |

| Molecular Weight (alternate) | 289 Da | |

| Heavy Atom Count | 18 | |

| Carbon Bond Saturation (Fsp3) | 0.2 |

The heavy atom count of 18 provides insight into the compound's structural complexity and molecular size, while the carbon bond saturation value of 0.2 indicates a predominantly aromatic character with limited aliphatic content. These parameters are particularly relevant for computational chemistry studies and molecular property predictions that rely on structural descriptors for activity modeling.

Crystallographic Data and Three-Dimensional Conformational Studies

While specific single-crystal X-ray diffraction data for this compound was not identified in the available literature, related quinazoline-2,4-dione structures provide valuable comparative insights into the expected three-dimensional architecture. The quinazoline ring system typically adopts a planar or near-planar conformation due to the aromatic character of the benzene ring and the partial double-bond character within the pyrimidine portion. The presence of the ethyl substituent at the N-3 position introduces conformational flexibility that can influence the overall molecular geometry and crystal packing arrangements.

Crystallographic studies of structurally related compounds, such as 1-[(6-chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinazoline derivatives, demonstrate characteristic intermolecular hydrogen bonding patterns that stabilize crystal lattice structures. These studies reveal typical bond lengths and angles for quinazoline systems, with the carbonyl groups at positions 2 and 4 participating in hydrogen bonding networks that influence solid-state properties. The triclinic crystal system appears to be common among quinazoline-2,4-dione derivatives, with space group P-1 frequently observed.

The sulfonyl chloride group introduces additional steric considerations and potential sites for intermolecular interactions through halogen bonding and dipole-dipole associations. Computational studies using density functional theory methods could provide theoretical predictions for the preferred conformations and crystal packing arrangements, particularly focusing on the orientation of the ethyl group relative to the quinazoline plane and the spatial positioning of the sulfonyl chloride functionality.

Spectroscopic Fingerprinting (IR, NMR, UV-Vis, MS)

The spectroscopic characterization of this compound relies on multiple analytical techniques to confirm structural identity and purity. While specific experimental data for this exact compound was not available in the literature, the characteristic spectroscopic signatures can be predicted based on the functional groups present and comparison with related quinazoline derivatives. The SMILES notation CCN1C(=O)C2=C(C=CC(=C2)S(=O)(=O)Cl)NC1=O provides the connectivity information necessary for spectroscopic interpretation.

Infrared spectroscopy would be expected to show characteristic absorption bands for the carbonyl stretching vibrations of the dioxo groups, typically appearing in the 1600-1700 cm⁻¹ region. The sulfonyl chloride functionality should produce distinctive S=O stretching vibrations around 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, while the S-Cl bond would contribute absorptions in the 500-600 cm⁻¹ range. Aromatic C=C and C=N stretching vibrations would appear in the 1450-1600 cm⁻¹ region, with N-H stretching from the quinazoline system visible around 3200-3400 cm⁻¹.

Nuclear magnetic resonance spectroscopy provides the most detailed structural information, with proton NMR expected to show the ethyl group as a characteristic triplet-quartet pattern for the methyl and methylene protons, respectively. The aromatic protons of the quinazoline system would appear as a complex multiplet in the 7-8 ppm region, with the N-H proton typically observed as a broad singlet around 11-12 ppm in DMSO-d₆. Carbon-13 NMR would reveal the carbonyl carbons around 160 ppm, aromatic carbons in the 110-140 ppm range, and aliphatic carbons for the ethyl group at appropriate chemical shifts.

| Analytical Technique | Expected Key Signals | Functional Group Assignment |

|---|---|---|

| IR Spectroscopy | 1600-1700 cm⁻¹ | C=O stretching (dioxo groups) |

| IR Spectroscopy | 1350-1400, 1150-1200 cm⁻¹ | S=O stretching (sulfonyl) |

| ¹H NMR | 1.2-1.4 ppm (triplet) | CH₃ of ethyl group |

| ¹H NMR | 7-8 ppm (multiplet) | Aromatic protons |

| ¹³C NMR | ~160 ppm | Carbonyl carbons |

Properties

IUPAC Name |

3-ethyl-2,4-dioxo-1H-quinazoline-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O4S/c1-2-13-9(14)7-5-6(18(11,16)17)3-4-8(7)12-10(13)15/h3-5H,2H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBAYLCVSGYWBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=CC(=C2)S(=O)(=O)Cl)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on existing literature and research findings.

The compound has the following chemical structure and properties:

- Molecular Formula : C₁₁H₁₀ClN₂O₄S

- Molecular Weight : 304.73 g/mol

- CAS Number : 523990-83-2

Synthesis

The synthesis of this compound typically involves the reaction of appropriate sulfonyl chlorides with precursors derived from quinazoline derivatives. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the formation of the desired sulfonamide structure.

Antimicrobial Activity

Research indicates that compounds similar to 3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline derivatives exhibit significant antimicrobial properties. A study showed that various dioxolane derivatives demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria. Notably:

- Staphylococcus aureus : MIC values ranged from 625–1250 µg/mL.

- Pseudomonas aeruginosa : Some derivatives displayed potent activity with MIC values as low as 625 µg/mL against certain strains .

Antiviral Activity

Sulfonamide derivatives have been investigated for their antiviral properties. For instance, compounds structurally related to sulfonamides have shown antiviral activity against various viruses. In particular:

- Compounds exhibited IC50 values ranging from 18.3 µM to 22.0 µM against encephalomyocarditis virus (EMCV), indicating moderate antiviral efficacy .

Cytotoxicity and Selectivity

In vitro studies suggest that while these compounds exhibit potent biological activities, they also demonstrate varying degrees of cytotoxicity. The selectivity index (SI) is an important measure to assess the safety profile of these compounds:

- For example, a compound with an IC50 value of 18.3 µM against EMCV had a selectivity index of 19.6 .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antibacterial effects of synthesized derivatives of quinazoline. The results indicated that several derivatives exhibited significant antibacterial activity against Staphylococcus epidermidis and Enterococcus faecalis, reinforcing the potential therapeutic applications in treating bacterial infections.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 625 |

| Compound B | Pseudomonas aeruginosa | 1250 |

| Compound C | Enterococcus faecalis | 625 |

Antiviral Screening

Another study focused on the antiviral properties of sulfonamide derivatives. The results highlighted that certain compounds exhibited promising activity against EMCV with IC50 values indicating effective inhibition of viral replication.

| Compound | Virus | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound D | EMCV | 22.0 | 40.3 |

| Compound E | HPIV-3 | 18.3 | 19.6 |

Scientific Research Applications

Structure and Composition

- Molecular Formula : C₁₁H₁₀ClN₂O₄S

- Molecular Weight : 304.73 g/mol

- CAS Number : 1469764-14-4

The compound features a sulfonyl chloride functional group, which enhances its reactivity and potential applications in various chemical reactions.

Medicinal Chemistry

3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride has been explored for its potential as a pharmaceutical intermediate. Its derivatives have shown promise in:

- Anticancer Activity : Research indicates that modifications of this compound can lead to agents with cytotoxic properties against various cancer cell lines.

- Antimicrobial Properties : Studies have demonstrated that certain derivatives exhibit significant antimicrobial activity, making them candidates for developing new antibiotics.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its sulfonyl chloride group, which can participate in:

- Nucleophilic Substitution Reactions : The sulfonyl chloride can react with nucleophiles to form sulfonamides or other derivatives.

- Synthesis of Heterocycles : It can be utilized to synthesize various heterocyclic compounds, which are important in pharmaceuticals and agrochemicals.

Material Science

In material science, this compound has potential applications in:

- Polymer Chemistry : It can be used as a monomer or additive in the synthesis of polymers with specific properties.

- Coatings and Adhesives : Due to its reactivity, it may be incorporated into formulations for coatings or adhesives that require enhanced performance characteristics.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel derivatives of this compound. These derivatives were tested against several cancer cell lines and showed promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study 2: Antimicrobial Activity

Research conducted by a team at a leading university investigated the antimicrobial properties of derivatives synthesized from the compound. The results indicated that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Quinazoline Derivatives

The following table compares 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride with analogs differing in substituents or core heterocycles:

Key Observations :

- This may require optimized reaction conditions for derivatization .

- Lipophilicity : Ethyl-substituted derivatives exhibit higher lipophilicity than methyl or unsubstituted analogs, enhancing membrane permeability in drug candidates .

Comparison with Non-Quinazoline Sulfonyl Chlorides

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl) :

- Structure : Trifluoromethyl group instead of quinazoline core.

- Reactivity : Stronger electron-withdrawing effect due to -CF₃, making it a superior sulfonating agent but less stable under aqueous conditions .

- Applications : Widely used in triflation reactions for electronics and catalysis, unlike quinazoline sulfonyl chlorides, which are niche intermediates .

1-Mesyloxy-2,4-dioxo-1,2,3,4-tetrahydropteridine :

Pharmaceutical Relevance

- Sulfonamide Derivatives : The sulfonyl chloride group in the target compound reacts with amines to form sulfonamides, a common pharmacophore in NSAIDs (e.g., SC-558 analogs in ) .

Preparation Methods

Preparation of 1,2,3,4-tetrahydroquinazoline-2,4-dione Core with Ethyl Substitution

- Starting from 3-ethyl-2-aminobenzamide or analogous anthranilic acid derivatives, cyclization is induced under acidic or dehydrating conditions to form the tetrahydroquinazoline ring.

- Alkylation with ethyl halides or ethylation during ring closure introduces the ethyl group at position 3.

- Subsequent oxidation or rearrangement steps ensure the formation of the 2,4-dioxo groups.

Chlorosulfonation to Introduce the Sulfonyl Chloride Group

- The key step for sulfonyl chloride introduction is the reaction with chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) .

- For example, in related compounds such as 1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride, the sulfonyl chloride group is introduced by treating the quinazoline-2,4-dione derivative with chlorosulfonic acid at low temperature (0 °C) followed by warming to room temperature, typically in a chlorinated solvent like dichloromethane.

- The reaction conditions are carefully controlled to avoid over-chlorosulfonation or degradation of the heterocyclic core.

Purification and Isolation

- After chlorosulfonation, the reaction mixture is typically quenched with a suitable solvent such as methanol or water to precipitate the sulfonyl chloride product.

- Filtration and washing yield the sulfonyl chloride as a white solid, often moisture sensitive and requiring storage under dry conditions.

- Purification may involve recrystallization from solvents such as heptane or ethyl acetate/hexanes mixtures.

Representative Experimental Data (Adapted from Related Compounds)

Analytical and Physical Data

- Molecular Formula: C10H9ClN2O4S (for ethyl derivative, estimated)

- Molecular Weight: Approx. 274-280 g/mol (based on substitution)

- Melting Point: Expected around 307-309 °C (similar to related sulfonyl chlorides)

- Physical State: White, moisture-sensitive solid

- Storage: Under inert atmosphere, desiccated conditions to prevent hydrolysis of sulfonyl chloride group

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Formation of tetrahydroquinazoline core with ethyl substitution | 3-Ethyl-2-aminobenzamide, acid catalysis | Cyclized core with ethyl at position 3 |

| Installation of 2,4-dioxo groups | Oxidation or acylation methods | Keto groups at positions 2 and 4 |

| Sulfonyl chloride introduction | Chlorosulfonic acid, CH2Cl2, 0 °C to RT | Sulfonyl chloride at 6-position, moisture sensitive |

| Purification | Methanol quench, filtration | White solid, mp ~307-309 °C |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride, and how are intermediates characterized?

- Synthesis : A common approach involves chlorosulfonation of the quinazoline precursor using chlorosulfonic acid under controlled conditions. For example, analogous compounds like oxo-dihydroquinoxaline-6-sulfonyl chloride were synthesized via chlorosulfonation of 3-methylquinoxalin-2(1H)-one .

- Intermediate Characterization : Key intermediates (e.g., sulfonohydrazides) are typically analyzed via -NMR, -NMR, and mass spectrometry to confirm regioselectivity and purity. Hydrazones derived from sulfonohydrazides may require IR spectroscopy to validate hydrazone bond formation .

Q. What safety precautions are critical when handling this sulfonyl chloride in laboratory settings?

- Handling : Use fume hoods, nitrile gloves, and safety goggles due to its reactivity and potential toxicity. Avoid contact with water to prevent hydrolysis to sulfonic acid.

- Storage : Store under anhydrous conditions at 2–8°C in a sealed, inert atmosphere container. Refer to safety data sheets (SDS) for spill management and disposal protocols .

Q. How is the purity of the compound validated, and what analytical methods are recommended?

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard.

- Structural Confirmation : Use -NMR to verify substitution patterns (e.g., ethyl group at position 3, sulfonyl chloride at position 6). Mass spectrometry (ESI-MS or EI-MS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What strategies optimize the reactivity of the sulfonyl chloride group for derivatization into sulfonamides or other functional groups?

- Derivatization : React with amines (e.g., benzylamine, hydrazines) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen. Catalytic triethylamine (EtN) enhances nucleophilic substitution efficiency.

- Microwave-Assisted Synthesis : Evidence shows microwave irradiation (130°C, KCO/DMF) significantly reduces reaction time for sulfonamide formation compared to traditional reflux .

Q. How does the electronic environment of the quinazoline core influence the stability of the sulfonyl chloride moiety?

- Electronic Effects : The electron-withdrawing 2,4-dioxo groups stabilize the sulfonyl chloride by reducing electron density at the sulfur center, slowing hydrolysis. Computational studies (DFT) can model charge distribution and predict reactivity .

Q. What in vitro biological assays are suitable for evaluating derivatives of this compound, and how are contradictions in activity data resolved?

- Antitumor Assays : Screen against NCI-60 cancer cell lines using MTT assays. For antibacterial studies, employ agar diffusion or microdilution methods against Gram-positive/negative strains .

- Data Contradictions : Cross-validate results with orthogonal assays (e.g., ATP-based viability vs. apoptosis markers). Adjust for solubility artifacts by using DMSO controls and critical micelle concentration (CMC) analysis .

Q. What mechanistic insights explain the compound’s role in inhibiting specific enzymatic targets?

- Enzyme Inhibition : Sulfonamides derived from this scaffold may act as transition-state analogs for carbonic anhydrase or dihydrofolate reductase. Molecular docking (AutoDock Vina) and kinetic studies (Lineweaver-Burk plots) can elucidate binding modes and competitive/non-competitive inhibition .

Methodological Considerations

Q. How are competing side reactions (e.g., hydrolysis, dimerization) minimized during derivatization?

- Condition Optimization : Use anhydrous solvents (e.g., DCM, THF) and molecular sieves to scavenge moisture. Low temperatures (0–5°C) and dropwise addition of reagents suppress exothermic side reactions .

- Monitoring : TLC (silica gel, hexane:EtOAc 3:1) tracks reaction progress. Quench aliquots with ice-water to detect premature hydrolysis .

Q. What computational tools predict the compound’s reactivity and interaction with biological targets?

- Software : Gaussian 16 for DFT calculations (e.g., Fukui indices for electrophilicity), Schrödinger Suite for molecular dynamics simulations.

- Databases : PubChem and ChEMBL provide structural analogs for SAR analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.